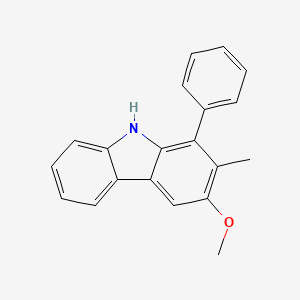

Hyellazole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H17NO |

|---|---|

Peso molecular |

287.4 g/mol |

Nombre IUPAC |

3-methoxy-2-methyl-1-phenyl-9H-carbazole |

InChI |

InChI=1S/C20H17NO/c1-13-18(22-2)12-16-15-10-6-7-11-17(15)21-20(16)19(13)14-8-4-3-5-9-14/h3-12,21H,1-2H3 |

Clave InChI |

WMOYBLZINTVESP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C2C3=CC=CC=C3NC2=C1C4=CC=CC=C4)OC |

Sinónimos |

hyellazole |

Origen del producto |

United States |

Isolation and Structural Elucidation of Hyellazole

Methodologies for Isolation from Biological Sources

Hyellazole was first isolated from the blue-green alga Hyella caespitosa. The isolation process began with the extraction of the algal material using an organic solvent to draw out its secondary metabolites.

The initial crude extract was then subjected to a series of chromatographic techniques to separate the complex mixture into its individual components. This multi-step purification process is essential to obtain this compound in a pure form, suitable for structural analysis. The typical workflow for isolating such alkaloids involves:

Solvent Extraction: The collected biomass of Hyella caespitosa is repeatedly extracted with a solvent mixture, commonly chloroform and methanol (B129727), to ensure the efficient transfer of compounds with varying polarities from the cells into the solvent.

Solvent Partitioning: The resulting crude extract is then partitioned between immiscible solvents, such as hexane and aqueous methanol, to perform a preliminary separation based on polarity. This step helps in removing highly nonpolar compounds like lipids and pigments.

Chromatography: The enriched fraction is further purified using column chromatography. In the case of this compound, this involved silica (B1680970) gel chromatography, where a solvent gradient is used to elute compounds based on their affinity for the stationary phase. Fractions are collected and monitored by techniques like thin-layer chromatography (TLC) to track the presence of the target compound. Final purification is often achieved using high-performance liquid chromatography (HPLC), which offers higher resolution and yields the pure compound.

Spectroscopic Characterization for Structure Determination

Once a pure sample of this compound was obtained, its molecular structure was determined using a suite of spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for the complete assembly of the molecular puzzle.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra were crucial for elucidating the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum revealed signals in the aromatic region, indicative of the carbazole (B46965) core, as well as signals corresponding to a methoxy group and other substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. This technique confirmed the presence of the carbazole skeleton and identified the carbon atoms of the methoxy group and the phenyl substituent.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and the piecing together of the molecular structure.

| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) | ||

|---|---|---|---|

| Position | δ (ppm, Multiplicity, J in Hz) | Position | δ (ppm) |

| H-1 | 7.48 (s) | C-1 | 115.0 |

| H-4 | 7.89 (d, 8.0) | C-2 | 118.8 |

| H-5 | 7.99 (d, 8.0) | C-3 | 155.6 |

| H-6 | 7.35 (t, 8.0) | C-4 | 103.5 |

| H-7 | 7.45 (t, 8.0) | C-4a | 122.9 |

| H-8 | 7.20 (d, 8.0) | C-4b | 120.3 |

| NH | 8.24 (br s) | C-5 | 125.8 |

| OCH₃ | 3.94 (s) | C-6 | 119.5 |

| Phenyl | 7.30-7.60 (m) | C-7 | 120.3 |

| C-8 | 110.8 | ||

| C-8a | 139.7 | ||

| C-9a | 124.5 | ||

| OCH₃ | 55.7 | ||

| Phenyl-C1' | 137.4 |

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Electron Impact Mass Spectrometry (HR-EIMS) of this compound established its molecular formula as C₁₉H₁₅NO. This was determined by observing the molecular ion peak (M⁺) at a measured mass-to-charge ratio (m/z) of 273.1154, which corresponds to the calculated value for the proposed formula. This precise mass measurement is critical for distinguishing between different possible elemental compositions.

| Technique | Parameter | Value |

|---|---|---|

| HR-EIMS | Molecular Formula | C₁₉H₁₅NO |

| Calculated m/z | 273.1154 | |

| Found m/z | 273.1154 |

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound showed characteristic absorption bands that confirmed the presence of specific structural features.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3480 | N-H Stretch | Amine (in carbazole ring) |

| 1600, 1580 | C=C Stretch | Aromatic Ring |

| 1230, 1030 | C-O Stretch | Aryl Ether (methoxy group) |

The strong absorption at 3480 cm⁻¹ is indicative of the N-H bond in the carbazole ring. The bands in the 1600-1580 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic rings, and the absorptions at 1230 and 1030 cm⁻¹ confirmed the presence of the aryl ether linkage of the methoxy group.

Determination of Optical Purity via Chiral Chromatography

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. The optical purity of a natural product is a measure of the extent to which one enantiomer is present in excess of the other. This is typically determined by measuring the optical rotation of a solution of the compound.

The specific rotation ([α]D) of naturally isolated this compound was found to be +16°. This positive value indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right. While this confirms the compound is optically active, it does not, by itself, determine the absolute configuration. The determination of enantiomeric excess and confirmation of optical purity for such compounds are now routinely performed using chiral High-Performance Liquid Chromatography (HPLC), which can separate the two enantiomers.

Chemical Synthesis Strategies for Hyellazole and Its Analogues

Historical Overview of Total Synthesis Approaches

The first total synthesis of hyellazole was reported in 1980 by Kano and coworkers. scirp.orgnih.gov Their approach centered on the thermal cyclization of a 2,3-bis(vinyl)indole derivative. This pioneering work established the feasibility of constructing the carbazole (B46965) skeleton of this compound through an intramolecular electrocyclization pathway.

Fourteen years later, in 1994, Beccalli and colleagues described a new seven-stage synthesis of this compound and its analogue, 6-chlorothis compound. nih.govrsc.org A key step in their strategy was the thermal cyclization of a 3-(buta-1,3-dienyl)indole intermediate. This approach provided a convergent route to the carbazole core and demonstrated the versatility of pericyclic reactions in the synthesis of this class of alkaloids.

Another significant early contribution came from the work of Moody and Pindur, who developed a route based on the Diels-Alder reaction of pyrano[3,4-b]indol-3-ones with alkynes. This methodology offered a powerful and regioselective means of constructing the polysubstituted carbazole framework of this compound and related natural products.

These early syntheses laid the groundwork for future investigations, showcasing the utility of both thermal and cycloaddition reactions in assembling the this compound scaffold. The following table summarizes these key historical total synthesis approaches.

| Year | Principal Investigator(s) | Key Reaction/Strategy | Compound(s) Synthesized |

| 1980 | S. Kano et al. | Thermal cyclization of a 2,3-bis(vinyl)indole | This compound |

| 1994 | E. M. Beccalli et al. | Thermal cyclization of a 3-(buta-1,3-dienyl)indole | This compound, 6-chlorothis compound |

| 1989 | C. J. Moody et al. | Diels-Alder reaction of a pyrano[3,4-b]indol-3-one | This compound |

Pericyclic Methodologies in Carbazole Synthesis

Pericyclic reactions, which proceed through a concerted cyclic transition state, have proven to be powerful tools in the synthesis of the carbazole core of this compound. These reactions offer high stereospecificity and regioselectivity, making them ideal for the construction of complex aromatic systems.

The Diels-Alder reaction, a [4+2] cycloaddition, has been effectively employed in the synthesis of this compound. A notable example is the strategy utilizing pyrano[3,4-b]indol-3-ones as the diene component. In this approach, the pyranoindolone undergoes a Diels-Alder reaction with a suitable dienophile, such as an alkyne, to form a bicyclic intermediate. This intermediate then readily aromatizes to the carbazole skeleton upon the extrusion of carbon dioxide. This method provides a highly convergent and regioselective route to polysubstituted carbazoles.

Electrocyclic reactions, particularly 6π-electrocyclizations, have been central to several total syntheses of this compound. These reactions involve the formation of a sigma bond between the termini of a conjugated system containing 6π electrons, leading to the formation of a new ring.

In the context of this compound synthesis, a key strategy involves the thermal or photochemical cyclization of a 1-aza-1,3,5-hexatriene system embedded within an indole (B1671886) precursor. For instance, the thermal cyclization of a 3-(buta-1,3-dienyl)indole proceeds through a 6π-electrocyclic ring closure to form a transient dihydrocarbazole intermediate, which then aromatizes to the final carbazole product. This approach has been a cornerstone in several synthetic routes to this compound and its derivatives.

A 1996 total synthesis of this compound by Hibino and coworkers employed an allene-mediated 6π-electrocyclic reaction as the key step for the construction of the carbazole ring system.

Transition Metal-Catalyzed Synthetic Routes

The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, and the construction of the this compound framework is no exception. Catalytic cycles involving metals such as rhodium and iron have enabled the development of highly efficient and selective methods for carbazole formation.

Rhodium-catalyzed [2+2+2] cycloaddition, or alkyne cyclotrimerization, has emerged as a powerful strategy for the synthesis of substituted aromatic rings. While a direct application to the total synthesis of this compound has not been extensively reported, this methodology holds significant potential. The strategy involves the rhodium-catalyzed co-cyclotrimerization of a di-yne with a suitable mono-alkyne. For the synthesis of this compound analogues, a suitably substituted di-yne could be reacted with an alkyne bearing the desired substituent for the C-ring of the carbazole. A notable application of this methodology was demonstrated in the synthesis of 3-oxygenated carbazole alkaloids using a rhodium-catalyzed crossed [2+2+2] cycloaddition with ynamides. acs.orgacs.org This approach offers a convergent and flexible route to a variety of carbazole derivatives.

A highly efficient total synthesis of this compound has been achieved using an iron-mediated coupling and annulation strategy, most notably by Knölker and coworkers. oup.com This approach involves the reaction of an arylamine with an iron-coordinated cyclohexadienylium salt. oup.com The electrophilic substitution of the arylamine by the iron complex is followed by an oxidative cyclization to construct the carbazole ring system. oup.com

The following table summarizes the key features of the transition metal-catalyzed approaches to this compound and its analogues.

| Metal | Catalytic Reaction | Key Features | Application in this compound Synthesis |

| Rhodium | [2+2+2] Cycloaddition | Convergent, flexible, potential for analogue synthesis | Synthesis of 3-oxygenated carbazole alkaloids |

| Iron | Coupling and Annulation | Highly convergent, excellent yields, short synthetic route | Total synthesis of this compound and 6-chlorothis compound |

Palladium-Mediated Cyclizations and Arylations

Palladium-catalyzed reactions are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov In the context of this compound synthesis, palladium-mediated strategies have been pivotal for constructing the core carbazole framework. These methods often involve the intramolecular cyclization of suitably functionalized precursors or the arylation of indole scaffolds.

One prominent approach involves the palladium-catalyzed intramolecular cyclization of 3-(3'-alkenyl)indoles. This strategy efficiently constructs the additional benzene (B151609) ring required for the carbazole skeleton. For instance, the oxidative cyclization of 3-(3'-butenyl)indoles in the presence of a palladium catalyst can yield the tetrahydrocarbazole core, which can be subsequently aromatized to afford the carbazole system. The choice of ligands and oxidants is crucial for optimizing the reaction yield and selectivity.

Another key palladium-mediated strategy is the Suzuki-Miyaura cross-coupling reaction. ed.ac.uk This reaction can be employed to couple an indole derivative bearing a halide or triflate with a suitably substituted arylboronic acid. The resulting biaryl compound can then undergo an intramolecular C-H activation or other cyclization methods to form the central pyrrole (B145914) ring of the carbazole. Similarly, the Buchwald-Hartwig amination has been used for the intramolecular C-N bond formation to construct the carbazole nucleus from precursors like 2'-halobiphenyl-2-amines.

These palladium-catalyzed methods offer significant advantages, including mild reaction conditions and tolerance of a wide range of functional groups, making them highly valuable in the total synthesis of complex natural products like this compound. nih.govnih.gov

Transition Metal-Free Synthetic Methodologies

While transition metal-catalyzed reactions are powerful, the development of transition-metal-free syntheses is of great interest due to benefits such as lower cost, reduced toxicity of reagents, and simpler purification procedures. uni-regensburg.deacs.org For this compound and its analogues, several elegant transition-metal-free strategies have been devised, focusing on tandem annulation reactions. nih.gov

Base-Promoted Condensation Reactions

Base-promoted condensation reactions are a cornerstone of many transition-metal-free syntheses of carbazoles. researchgate.net A notable strategy involves the condensation of an enolate with a nitro group. nih.gov This approach typically begins with the reaction between a β-ketoester or a similar active methylene compound and a 2-nitrocinnamaldehyde or a 2-nitrochalcone derivative. The choice of base is critical, with milder bases like cesium carbonate (Cs₂CO₃) often providing superior yields compared to stronger bases such as sodium methoxide (NaOMe) or DBU, which may lead to undesired side reactions. nih.gov This initial condensation sets the stage for subsequent intramolecular cyclization events that ultimately form the carbazole skeleton. nih.gov

Intramolecular Addition Reactions

Following the initial base-promoted condensation, intramolecular addition reactions play a crucial role in constructing the carbazole framework in a transition-metal-free manner. nih.gov Specifically, the enolate generated from the active methylene compound undergoes an intramolecular conjugate addition (a Michael-type addition) onto the α,β-unsaturated system of the 2-nitrocinnamaldehyde or 2-nitrochalcone moiety. nih.govnih.gov This key step forms a new carbon-carbon bond and creates a cyclic intermediate. The reaction is highly selective and efficient, leading to the formation of a six-membered ring that will become one of the aromatic rings of the final carbazole product. nih.gov

In Situ N-O Bond Cleavage under Non-Reductive Conditions

A clever feature of some transition-metal-free syntheses of this compound is the in situ cleavage of a nitrogen-oxygen (N-O) bond under non-reductive conditions. nih.gov After the intramolecular addition, the resulting cyclic intermediate contains a nitro group that participates in the final ring-closing and aromatization sequence. The enolate intermediate reacts with the ortho-nitro group to form a bicyclic intermediate. Subsequent reorganization and elimination of water lead to the formation of the carbazole's pyrrole ring. This process involves the cleavage of the N-O bond of the nitro group without the need for external reducing agents. nih.govnih.gov This tandem sequence of condensation, intramolecular addition, and N-O bond cleavage allows for the rapid assembly of highly functionalized carbazoles from simple starting materials in a single pot. nih.gov

Diversity-Oriented Convergent Access to Carbazole Alkaloids

A diversity-oriented convergent synthesis has been developed for the collective total synthesis of several bioactive carbazole alkaloids, including this compound. acs.orgnih.gov This strategy aims to create a wide range of molecular structures from a common set of starting materials by employing a flexible and convergent reaction sequence. acs.orgnih.govresearchgate.net The approach allows for the introduction of various substituents at different positions of the carbazole core, facilitating the synthesis of not only the natural products but also a library of analogues for structure-activity relationship studies. acs.org

Wittig Reaction and Intramolecular Cyclizations

Central to this diversity-oriented approach are the Wittig reaction and subsequent intramolecular cyclizations. acs.orgnih.gov The synthesis often commences with readily available building blocks like a protected 3-formylindole and dimethyl maleate. acs.orgnih.gov A competent Wittig reaction is employed to form a key carbon-carbon double bond, extending the side chain of the indole precursor. acs.orgnih.govrsc.org This step is crucial for setting up the subsequent cyclization cascade.

Strategies Involving 3-Formylindole and Dimethyl Maleate

A notable and convergent strategy for the total synthesis of this compound and several other bioactive carbazole alkaloids utilizes readily available starting materials: Boc-protected 3-formylindole and dimethyl maleate. nih.gov This approach is designed for diversity, allowing for the generation of multiple complex alkaloids from common intermediates. nih.gov

The key features of this synthetic route include:

Wittig Reaction: The initial step involves a Wittig reaction to couple the starting materials.

Selective Monoalkylation: This is followed by a selective monoalkylation step.

Weinreb Amide Formation: A one-pot regioselective Weinreb amide formation and Boc-deprotection sequence is a crucial transformation. nih.gov

Grignard Reactions: Carefully designed Grignard reactions are employed to introduce specific functionalities. nih.gov

Intramolecular Cyclization: A dehydrative intramolecular cyclization forges the carbazole ring system. nih.gov

This diversity-oriented synthesis demonstrates an efficient pathway not only to this compound but also to related compounds like carbazomycin A, carbazomycin B, chlorothis compound (B1246883), and clausenaline D from the same foundational building blocks. nih.gov

Stereoselective Synthesis Methods

While this compound itself is an achiral molecule, the development of stereoselective methods is crucial for the synthesis of chiral carbazole alkaloids and their analogues. Research in this area provides access to enantiomerically pure compounds, which is vital for studying their biological activities.

Strategies for achieving stereoselectivity in carbazole synthesis include:

Chiral Catalysis: Asymmetric synthesis of hydrocarbazoles has been achieved through a Diels-Alder reaction catalyzed by a chiral-at-metal rhodium complex. This Lewis acid catalyst activates the dienophile via two-point binding, controlling the regioselectivity and leading to excellent diastereoselectivity and enantioselectivity (92-99% ee). nih.gov

Axial Chirality Transfer: A method for synthesizing C-N axially chiral carbazole derivatives has been developed using an intramolecular Buchwald–Hartwig amination. This process starts from C-C axially chiral biaryls and proceeds via an axial-to-axial chirality transfer with high enantiospecificity. rsc.org

Enzyme-Catalyzed Reactions: In the total synthesis of related carbazole alkaloids like carquinostatin A, lipase-catalyzed enantioselective acetylation of a hydroxyl group on an alkyl side chain was a key step in establishing the core carbazole structure asymmetrically. nih.gov

Chiral Ligands: The use of enantioenriched phosphine ligands in gold-catalyzed cyclization reactions has been shown to produce carboline structures with high enantioselectivities. chim.it

These methods highlight the ongoing efforts to control the three-dimensional architecture of carbazole-containing molecules, a critical aspect for the broader class of compounds to which this compound belongs.

Synthesis of 6-Chlorothis compound and Other Halogenated Analogues

The synthesis of halogenated analogues of this compound, such as 6-chlorothis compound, has been accomplished through various routes. These compounds are important for structure-activity relationship studies.

One prominent method involves a seven-stage synthesis that yields both this compound and 6-chlorothis compound. rsc.org This pathway proceeds via the thermal cyclization of a 3-(buta-1,3-dienyl)indole intermediate. The chlorinated precursor is prepared from the condensation of a chlorinated indole-2,3-dione with 3-methyl-4-phenylbut-3-en-2-one. rsc.org

Another convergent approach, starting from Boc-protected 3-formylindole and dimethyl maleate, was also successfully applied to the synthesis of chlorothis compound, demonstrating the versatility of this strategy for creating halogenated derivatives. nih.gov The general halogenation of indole scaffolds can be achieved using various reagents. For instance, 3-chloro and 3-bromo-indoles can be prepared in high yields by reacting the parent indole with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent like THF. rsc.org Such halogenated indoles serve as versatile intermediates for the synthesis of more complex halogenated carbazoles.

Preparation of Structurally Diverse this compound Analogues and Derivatives

The development of synthetic strategies that allow for the creation of a wide range of structurally diverse analogues is a central theme in modern medicinal chemistry. Several distinct and effective methods have been applied to the synthesis of this compound and its derivatives.

Diversity-Oriented Convergent Synthesis: As previously mentioned, the strategy starting from 3-formylindole and dimethyl maleate is a prime example of a diversity-oriented approach. It has been successfully employed for the collective total synthesis of this compound, chlorothis compound, carbazomycin A, carbazomycin B, and clausenaline D. nih.gov

Electrocyclic Reactions: An early and effective synthesis of this compound involved the thermal 6π-electrocyclization of a 2,3-divinylindole intermediate. rsc.org This powerful reaction forms the carbazole core in a single step.

Benzannulation of Indoles: A short and efficient synthesis of this compound has been reported based on a new method of benzannulation. This approach involves the cyclization of a 3-buta-1,3-dienylindole derivative. doi.org

Allene-Mediated Cyclization: Gold-catalyzed carbocyclization of indole-tethered allenes represents a modern and mild method for constructing the carbazole skeleton. chim.it This strategy has been applied to the synthesis of various naturally occurring carbazole alkaloids.

These varied synthetic routes provide chemists with a robust toolkit for generating a library of this compound analogues, enabling the exploration of their chemical and biological properties.

Investigation of Biological Activities and Mechanisms of Action

General Bioactivity Spectrum Associated with Carbazole (B46965) Alkaloids

Carbazole alkaloids are a significant group of aromatic heterocyclic nitrogenous organic compounds primarily isolated from various medicinal plants, notably from the Rutaceae family, including genera such as Murraya, Clausena, Glycosmis, and Micromelum researchgate.netfishersci.co.ukontosight.aijebas.orgafjbs.com. These compounds have garnered substantial interest due to their wide array of pharmacological activities researchgate.netfishersci.co.ukontosight.aijebas.orgafjbs.comresearchgate.netwikipedia.orgresearchgate.nettcmsp-e.comuni.lu. The reported bioactivities encompass antitumor, antiviral, anti-inflammatory, anticonvulsant, diuretic, antioxidant, antimicrobial (antibacterial, antifungal, anti-tuberculosis), anti-HIV, antihistaminic, antimalarial, antidiabetic, neuroprotective, and analgesic properties researchgate.netfishersci.co.ukontosight.aijebas.orgafjbs.comresearchgate.netwikipedia.orgresearchgate.nettcmsp-e.comuni.lu. Their promising pharmacological profiles have positioned some carbazole alkaloids as lead compounds in drug discovery and development efforts uni.luidrblab.net.

Antimicrobial Properties (e.g., Antibiotic, Fungistatic)

Hyellazole, along with related compounds such as chlorothis compound (B1246883) and clausenaline D, has been identified in the context of novel antimicrobial agents nih.govnih.gov. More broadly, carbazole alkaloids are well-documented for their antimicrobial properties, including antibacterial and antifungal activities researchgate.netjebas.orgafjbs.comresearchgate.netuni.lunih.gov. For instance, murrayanine, a carbazole alkaloid found in Murraya Koenigii, exhibits anti-fungal properties wikipedia.org. Certain synthetic carbazole series have demonstrated potent antifungal activity by inhibiting fungal plasma membrane proton adenosine (B11128) triphosphate (H+-ATPase), a crucial enzyme for fungal survival jebas.org. The general mechanisms by which alkaloids exert their antibacterial effects include disrupting bacterial cell membranes, interfering with DNA function, and inhibiting protein synthesis nih.gov. They can also impede bacterial cell wall synthesis and alter cell membrane permeability nih.gov.

Antimalarial Activity Mechanisms

This compound is recognized for its antimalarial activity, a property shared by other carbazole-containing molecules uni.luidrblab.netuni.luscispace.com. Carbazomycin B, another carbazole alkaloid, has also shown antimalarial activity nih.gov. While the antimalarial efficacy of this compound and other carbazole alkaloids is noted, specific detailed mechanisms of action for this activity were not explicitly provided in the available literature.

Antitumor and Anticancer Mechanisms in Cellular Models

This compound is a naturally occurring bioactive carbazole alkaloid that has been associated with antitumor and anticancer activities researchgate.netidrblab.netuni.luuni.lu. The carbazole framework, in general, is a prominent feature in many compounds with antiproliferative potential researchgate.netfishersci.co.ukontosight.airesearchgate.netresearchgate.netuni.luidrblab.netuni.lu. Research into carbazole derivatives indicates that their anticancer mechanisms can involve the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle in various cellular models uni.lunih.gov.

For example, specific carbazole alkaloids isolated from Murraya koenigii, namely mahanimbine, mahanine, and murrayafoline-A, demonstrated significant cytotoxic activity against the CEM-SS cell line, a T-lymphoblastic leukemia cell line, with an IC₅₀ value of 3 mg/mL researchgate.net. Girinimbine, another carbazole alkaloid, was found to inhibit EBV-activation in an antitumor promoting assay researchgate.net.

The general antitumor effects of natural products, including carbazole alkaloids, are often attributed to their ability to suppress cell proliferation and metastasis, stimulate autophagy, enhance sensitivity to chemotherapy, and induce apoptosis nih.gov.

Table 1: Cytotoxic Activity of Select Carbazole Alkaloids against CEM-SS Cell Line

| Compound | Cell Line | IC₅₀ (mg/mL) | Reference |

| Mahanimbine | CEM-SS | 3 | researchgate.net |

| Mahanine | CEM-SS | 3 | researchgate.net |

| Murrayafoline-A | CEM-SS | 3 | researchgate.net |

| Girinimbine | CEM-SS | 30 | researchgate.net |

Anti-inflammatory Response Pathways

Carbazole alkaloids, including this compound, are known to possess anti-inflammatory activities researchgate.netfishersci.co.ukontosight.aiafjbs.comresearchgate.netwikipedia.orgresearchgate.netuni.luuni.lu. While specific anti-inflammatory response pathways for this compound were not detailed in the provided information, the broader class of natural products, to which carbazole alkaloids belong, often exerts anti-inflammatory effects by inhibiting Toll-like receptor 4 (TLR4)/NF-κB-mediated signaling pathways and downregulating the expression of pro-inflammatory mediators uni.lu. Some carbazole compounds have also been observed to inhibit superoxide (B77818) anion generation and elastase release caymanchem.com.

Antihypertensive and Anticonvulsant Properties

Carbazole alkaloids have been reported to exhibit anticonvulsant properties researchgate.netresearchgate.netuni.lu. Furthermore, they have been noted for their potential use in the treatment of hypertension tcmsp-e.com. While these activities are associated with the broader class of carbazole alkaloids, specific mechanisms or direct evidence for this compound's antihypertensive or anticonvulsant properties were not detailed in the provided search results. For context, a structurally related compound, carbamazepine (B1668303) (a dibenzoazepine), acts as an anticonvulsant by enhancing sodium channel inactivation, thereby limiting the ability of neurons to sustain high-frequency repetitive firing of action potentials, and may also block neurotransmitter release by blocking presynaptic sodium channels nih.gov.

Neuroprotective and Antioxidant Mechanisms

This compound is listed among compounds with antioxidative properties nih.gov. Carbazole alkaloids, in general, are recognized for their neuroprotective and antioxidant activities researchgate.netfishersci.co.ukontosight.airesearchgate.netwikipedia.orgresearchgate.netuni.lunih.govuni.luuni.luuni.luchem960.comwikipedia.org.

The antioxidant mechanisms of alkaloids typically involve their function as radical scavengers. They achieve this by donating electrons or hydrogen atoms to reactive oxygen species (ROS), which stabilizes these radicals and reduces their reactivity nih.govuni.lu. Additionally, some alkaloids may possess metal-chelating capabilities, which can curtail the catalytic activity of metal ions involved in the formation of ROS uni.lu.

In terms of neuroprotection, certain carbazole derivatives have demonstrated the ability to shield neuronal cells from oxidative damage uni.luuni.lu. For instance, one carbazole derivative (compound 13, 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde) was found to protect Neuro2a cells from hydrogen peroxide-induced cell death and promote neurite outgrowth uni.lu. This neurogenetic effect was suggested to occur potentially through the activation of PI3K/Akt and/or PKA/MAPK/ERK signaling pathways uni.lu. While this compound is noted as an antioxidative compound, specific detailed neuroprotective mechanisms directly attributed to this compound were not explicitly available in the provided sources.

Molecular Targets and Enzyme Inhibition Studies

The broad spectrum of biological activities exhibited by this compound suggests its interaction with various molecular targets and enzymes within biological systems. While direct, detailed enzyme inhibition data specifically for this compound are limited in current literature, studies on closely related indole (B1671886) and carbazole derivatives provide insights into potential mechanisms.

Enoyl Reductase Inhibition Pathways

Enoyl-acyl carrier protein reductase (ENR or FabI) is a crucial enzyme in the type II fatty acid synthesis (FAS) system, essential for bacterial metabolism. Its distinct structural organization in bacteria compared to mammalian fatty acid biosynthesis enzymes makes ENR an attractive target for narrow-spectrum antibacterial drug discovery. Docking studies have indicated the inhibition of enoyl reductase as a possible mechanism for certain benzofuran–indole hybrid derivatives. nih.gov Given that this compound is an indole derivative, this suggests a potential area for further investigation into its antibacterial mechanism, though direct experimental evidence for this compound's inhibition of ENR is not explicitly detailed in the provided research.

Receptor Tyrosine Kinase Inhibition (e.g., EGFR) in Research Models

Receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), play critical roles in cellular processes like proliferation, differentiation, and survival, and their dysregulation is frequently observed in various cancers. nih.gov While direct inhibitory activity of this compound against EGFR or other RTKs is not extensively documented, studies on related indole-based compounds have demonstrated significant RTK inhibition. For instance, novel benzofuran–indole hybrid derivatives have been identified as potent and selective EGFR inhibitors. One such derivative, compound 8aa, effectively blocked the EGFR signaling pathway, cell viability, and cell migration in non-small-cell lung cancer (NSCLC) cell lines, including PC9 and A549, and showed inhibitory effects against double mutant L858R/T790M EGFR. nih.gov Similarly, indolyl-pyrimidine hybrids, designed by combining pyrimidine (B1678525) and indole pharmacophores, have shown potent EGFR inhibitory activity in the micromolar range (e.g., compound 4g with an IC50 of 0.25 µM, comparable to erlotinib) against cancer cell lines such as MCF-7 and HCT-116. These findings suggest that the indole core structure, present in this compound, is a valuable scaffold for developing RTK inhibitors.

Table 1: Examples of EGFR Inhibitory Activity in Related Indole/Carbazole Derivatives

| Compound Class | Target Kinase | Cell Lines/Model | IC50 (µM) / Effect | Reference |

| Benzofuran–Indole Hybrid (e.g., 8aa) | EGFR | PC9, A549 cells | Potent blockade of signaling, cell viability, and migration | nih.gov |

| Indolyl-Pyrimidine Hybrid (e.g., 4g) | EGFR | MCF-7, HCT-116 | 0.25 µM (comparable to erlotinib) | |

| Tryptophan-derived Indoles | EGFR, PDGFR, v-src | Isolated enzymes | 0.9 to >100 µM (EGFR) |

Modulation of Biological Pathways

This compound, as a carbazole alkaloid, is part of a class of compounds known to influence various molecular signaling pathways. Its reported biological activities, such as antibacterial, antifungal, and anticancer effects, inherently involve the modulation of specific cellular processes. acs.orgnih.gov

Research on carbazole derivatives, in general, highlights their ability to act as antioxidants by scavenging free radicals, thereby protecting cells and tissues from oxidative stress. nih.gov This antioxidant property suggests an interaction with pathways involved in cellular redox balance.

Furthermore, carbazole derivatives have been shown to modulate key signaling cascades. For instance, some derivatives inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway and modify the AKT molecular signaling pathway, which are crucial for cellular responses to stress, inflammation, and growth. Anticancer activities of certain carbazole derivatives have been linked to the reactivation of the P53 molecular signaling pathway, a critical tumor suppressor pathway. In the context of antifungal activity, some carbazole derivatives exert their effects by acting on the RAS-MAPK pathway.

A specific example from a related carbazole, carbazomycin B, demonstrates its ability to inhibit malate (B86768) dehydrogenase (MDH), an enzyme vital to the tricarboxylic acid cycle, thereby impacting the respiratory metabolism of Xanthomonas oryzae pv. oryzae. This indicates a direct interference with fundamental metabolic pathways.

Cellular Mechanisms of Action in In Vitro Studies

In vitro studies provide crucial insights into the cellular mechanisms through which this compound exerts its biological effects. This compound itself has been noted for its in vitro cytotoxic activity.

Broader investigations into indole and carbazole derivatives reveal several cellular mechanisms:

Cytotoxicity and Antiproliferation: Indole derivatives, including those structurally related to this compound, have demonstrated strong in vitro cytotoxicity against various human cancer cell lines, such as HCT 116 (human colon tumor cell line), MCF-7 (breast cancer), and HepG2 (liver cancer). asianpubs.org This antiproliferative effect often involves disrupting cell growth and viability.

DNA Interaction and Enzyme Inhibition: Some indoloquinoline analogs, which share structural similarities with this compound's indole core, have been shown to exert their cytotoxic effects through DNA-binding, specifically via DNA base pair intercalation. This interaction can lead to the inhibition of critical enzymes like topoisomerase II, which is essential for DNA replication and repair.

Cell Cycle Modulation: The inhibition of topoisomerase II by related compounds can result in cell cycle arrest, preventing uncontrolled proliferation of cancer cells. Additionally, studies on other kinase inhibitors (e.g., Aurora Kinase Inhibitor HOI-07) have shown that their activity in lung cancer cells (A549) in vitro can lead to apoptosis induction, G2–M cell cycle arrest, and polyploidy, alongside the attenuation of anchorage-independent growth. While these specific findings are for other compounds, they illustrate the types of cellular mechanisms that could be explored for this compound's anticancer properties.

Membrane Disruption: In the context of antimicrobial activity, some antimicrobial peptides (AMPs) have been observed to exert their effects by disrupting the cell wall and other membrane structures of target bacteria, particularly Gram-positive bacteria. This suggests a potential mechanism for this compound's reported antibacterial properties.

In Vivo Mechanistic Studies in Model Organisms (non-human)

While direct, detailed in vivo mechanistic studies focusing solely on this compound are not extensively available in the provided literature, research on related carbazole and indole derivatives in non-human model organisms offers valuable insights into the potential in vivo actions of this compound class.

Antitumor Activity: Indolyl-pyrimidine hybrid compounds, structurally related to this compound, have demonstrated potent in vivo antitumor efficacy in research models. For example, compound 4g showed significant antitumor activity in EAC (Ehrlich ascites carcinoma) tumor-bearing mice. Similarly, an Aurora Kinase Inhibitor (HOI-07) was found to suppress the growth of A549 xenografts in athymic nude mice, indicating its ability to inhibit tumor progression in a living system. These studies highlight the potential for indole-based compounds to exert anticancer effects in vivo by influencing tumor growth and development.

Antimicrobial Efficacy: In the realm of antimicrobial applications, the in vivo efficacy of certain agents has been demonstrated in infection models. For instance, novel antimicrobial peptides showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) infections in Galleria mellonella (wax moth larvae) and S. aureus in infected mice. Furthermore, the fermentation broth of Streptomyces roseoverticillatus, containing carbazomycin B (another carbazole), exhibited remarkable in vivo curative activity against bacterial blight (BLB) caused by Xanthomonas oryzae pv. oryzae in rice plants. This suggests that carbazole compounds can modulate host-pathogen interactions and reduce disease severity in living organisms.

Structure Activity Relationship Sar Studies of Hyellazole and Derivatives

Methodologies for SAR Elucidation and Optimization

The elucidation and optimization of the Structure-Activity Relationship (SAR) for Hyellazole and its derivatives primarily rely on a combination of sophisticated synthetic methodologies and comprehensive biological evaluation. A key approach involves diversity-oriented synthesis and total synthesis of the carbazole (B46965) core and its various substituted forms nih.govuni.lunih.govnih.govwikipedia.org. This allows for the systematic generation of a focused library of compounds with specific structural variations, which are then subjected to biological screening.

For instance, the collective total synthesis of carbazole alkaloids, including this compound, from readily available starting materials, facilitates the creation of precursors suitable for SAR investigations nih.govuni.lunih.gov. Specific synthetic routes, such as the thermal cyclization of 3-(buta-1,3-dienyl)indoles or Rh-catalyzed coupling reactions, are employed to build the carbazole skeleton and introduce desired functionalities wikipedia.orgnih.gov. More advanced methods, like Suzuki cross-coupling or hypervalent iodine-promoted electrocyclization, have also been utilized to construct this compound and this compound-inspired compound collections, enabling the exploration of diverse structural space nih.govbiotcm.net.

Biological activities are assessed through various bioassays . For this compound itself, its selective activity in inhibiting the germination of certain fungal strains and its role as a selective phytotoxic agent have been noted wikipedia.org. For other carbazole derivatives, SAR studies often involve evaluating cytotoxicity against various cancer cell lines, such as B16 melanoma, HCT-116 colon tumor cells, and HL-60 promyelocytic leukemia cells nih.govctdbase.orgcaymanchem.com. Enzyme inhibition assays, such as those targeting topoisomerase II (for ellipticine) or 5-lipoxygenase (for carbazomycin B), are also common for understanding specific mechanisms of action within the carbazole class wikipedia.orgcaymanchem.com. While not explicitly detailed for this compound in the provided snippets, computational studies are generally applied to carbazole derivatives to predict and analyze interactions with biological targets, aiding in SAR elucidation nih.gov.

Identification of Key Pharmacophores and Structural Motifs for Biological Efficacy

The carbazole scaffold itself is recognized as a "privileged scaffold" and a fundamental pharmacophore present in numerous biologically active natural and synthetic compounds nih.govuni.lu. Its tricyclic aromatic structure, consisting of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, is central to the diverse activities observed across this class. The indole (B1671886) core , from which carbazoles are derived, is also a well-established pharmacophore in medicinal chemistry, contributing to a wide range of biological properties nih.govnih.gov.

For this compound, its inherent biological efficacy is linked to this foundational carbazole structure. Specifically, this compound has demonstrated selective activity in inhibiting the germination of certain fungal strains and functions as a selective phytotoxic agent wikipedia.org. The presence of chlorine in chlorothis compound (B1246883) , a closely related natural product, suggests that specific halogenation patterns on the carbazole ring can be a key structural motif influencing bioactivity nih.govuni.lunih.govnih.govnih.govnih.govctdbase.orgnih.govnih.gov. More broadly, the substitution pattern on the carbazole rings is crucial for biological efficacy. For instance, studies on related alkaloids indicate that "substituents at ring A" significantly impact the inhibition of tumor cell proliferation, highlighting the importance of specific positions and types of substituents on the carbazole nucleus ctdbase.org.

Impact of Substituent Effects on Bioactivity

The introduction or modification of substituents on the this compound scaffold and related carbazole derivatives profoundly influences their biological activity. While specific quantitative data for this compound derivatives is not extensively detailed in the provided sources, general trends and qualitative observations from the broader carbazole alkaloid class underscore the significance of substituent effects.

A direct example is chlorothis compound , which is a chlorinated analog of this compound nih.govuni.lunih.govnih.govnih.govnih.govctdbase.orgnih.govnih.gov. The presence of the chlorine atom likely alters the electronic properties, lipophilicity, and potentially the binding interactions of the molecule, leading to distinct or modulated biological effects compared to this compound.

For other carbazole-based compounds, the nature and position of substituents have been shown to impact various properties. For instance, substituent effects can significantly influence the hole-transporting performance of indolo[3,2-b]carbazole-based compounds, indicating an impact on electronic characteristics relevant to certain applications nih.gov. Similarly, for related chalcones (intermediates in some carbazole syntheses), the position of a nitro substituent on an aromatic ring can directly affect the molecular coplanarity, which in turn can influence biological interactions nih.gov.

In the context of cytotoxicity, studies on tetrahydrocarbazole series have shown that substituents affect their activity against B16 melanoma cells and their ability to inhibit tubulin polymerization nih.gov. For other naturally occurring alkaloids, the presence and type of substituents at "ring A" (one of the benzene rings fused to the pyrrole) have been identified as critical determinants for antiproliferative activity against tumor cell lines such as HCT-116 and HL-60 ctdbase.org. These findings collectively suggest that precise control over the substitution pattern is essential for modulating the bioactivity of this compound and its analogs.

Table 1: Qualitative Impact of Substituent Effects on Carbazole Alkaloid Bioactivity

| Structural Modification / Substituent Type | Observed Impact on Bioactivity (General for Carbazoles) | Example (if available) |

| Halogenation (e.g., Chlorine) | Modulates biological activity; distinct profiles. | Chlorothis compound |

| Substituents on Ring A | Influences antiproliferative activity. | Related carbazole alkaloids ctdbase.org |

| Electronic/Steric Effects of Substituents | Affects molecular coplanarity, electronic properties, and binding. | Nitro substituents on chalcones nih.gov, general carbazole properties nih.gov |

| Overall Substitution Pattern | Critical for cytotoxicity and enzyme inhibition. | Tetrahydrocarbazole series nih.gov, Carbazomycin B caymanchem.com |

Design and Synthesis of Derivatives for Enhanced Activity or Selectivity

The insights gained from SAR studies directly inform the design and synthesis of new this compound derivatives aimed at enhancing specific biological activities or improving selectivity. The inherent versatility of the carbazole scaffold allows for a wide array of structural modifications.

Synthetic chemists employ various strategies to create diverse libraries of carbazole derivatives. Diversity-oriented convergent access is a prominent strategy, enabling the collective synthesis of multiple carbazole alkaloids, including this compound and its analogs, from common building blocks nih.govuni.lunih.govwikipedia.org. This approach facilitates the rapid generation of compounds for SAR screening.

Specific synthetic methodologies are tailored to introduce desired functionalities or structural motifs. Examples include:

Thermal cyclization of 3-(buta-1,3-dienyl)indoles to form the carbazole core, which can be adapted to introduce various substituents nih.gov.

Rhodium-catalyzed coupling reactions have been successfully applied in the convergent synthesis of this compound, offering regioselective control in building the carbazole framework wikipedia.org.

Suzuki cross-coupling reactions have been used to synthesize this compound and other carbazole natural products by coupling carbazole intermediates with boronic acids, allowing for diverse aryl substitutions nih.gov.

The development of hypervalent iodine-promoted electrocyclization has enabled the construction of "this compound-inspired compound collections," providing a platform for exploring novel structural variations biotcm.net.

Investigations into diastereoselective synthetic approaches to functionalized tetrahydropyrrolo[3,4-a]carbazole derivatives aim to create focused libraries of biologically active molecules for evaluation nih.gov.

The overarching goal of these synthetic efforts is to systematically explore the chemical space around the this compound scaffold. By strategically varying substituents, ring fusion patterns, and oxidation states, researchers can identify derivatives with improved potency, enhanced selectivity for specific biological targets, or altered physicochemical properties, ultimately contributing to the development of new therapeutic agents.

Advanced Research Methodologies and Analytical Techniques

Computational Chemistry and Molecular Docking for Ligand-Target Interactions

Computational chemistry and molecular docking are powerful tools increasingly employed in chemical research to predict molecular properties, evaluate ligand-target interactions, and guide the design of novel compounds. These in silico methods offer a cost-effective and efficient approach to understanding the dynamic behavior of molecules at binding sites. nih.govasianpubs.orgidrblab.net While specific detailed computational studies focusing solely on Hyellazole's ligand-target interactions were not extensively reported in the provided literature, these techniques are broadly applicable to carbazole (B46965) derivatives to predict their pharmacological potential, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and to refine potential drug candidates. nih.govasianpubs.orgidrblab.netthieme-connect.comnih.gov The integration of molecular dynamics simulations further allows for the investigation of the stability of ligand-protein complexes, providing a dynamic view beyond static docking poses. idrblab.net

Mechanistic Investigations of Synthetic Reactions

Understanding the reaction mechanisms involved in the synthesis of complex natural products like this compound is crucial for optimizing synthetic routes and developing new methodologies. Mechanistic investigations often involve a series of carefully designed experiments to elucidate the intricate steps and intermediates of a reaction.

Control Experiments

Control experiments play a pivotal role in confirming the necessity of each component in a reaction system and validating proposed mechanistic pathways. In the context of this compound synthesis, particularly for the dual palladium-photoredox catalyzed regioselective arylation of carbazoles leading to this compound derivatives, specific control experiments have been conducted. These studies revealed that the absence of key components led to a complete cessation of product formation. fishersci.co.uk

Table 1: Control Experiments for Dual Palladium-Photoredox Catalyzed Arylation in this compound Derivative Synthesis fishersci.co.uk

| Entry | Condition | Product Formation | Implication |

| 1 | Absence of blue LED irradiation | No product | Blue light is essential for the reaction. |

| 2 | Absence of palladium acetate (B1210297) | No product | Palladium catalyst is crucial. |

| 3 | Absence of Ru(bpy)2Cl2 photocatalyst | No product | Photoredox catalyst is indispensable. |

Furthermore, in a novel synthesis of highly functionalized carbazoles, including this compound, via the condensation of an enolate to a nitro group, control experiments were performed to detect the presence of hydrogen peroxide (H2O2) in the reaction pathway, shedding light on the non-reductive N–O bond cleavage under mild base-promoted conditions. uni.luacs.org

Radical Trapping Experiments

Radical trapping experiments are instrumental in identifying and confirming the involvement of radical intermediates in a reaction mechanism. For the dual palladium-photoredox catalyzed arylation leading to this compound derivatives, radical trapping experiments using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical scavenger were performed. The results indicated that the desired product was not formed, and instead, a corresponding aryl-TEMPO adduct was observed via high-resolution mass spectrometry (HRMS). fishersci.co.uk This observation strongly supported the involvement of a radical pathway in the transformation, where the aryl radical generated from the photoredox cycle was intercepted by TEMPO. fishersci.co.uk

Spectroscopic Techniques for Reaction Monitoring and Product Characterization

A comprehensive array of spectroscopic techniques is indispensable for monitoring reaction progress, confirming the formation of target compounds, and elucidating their precise chemical structures. For this compound and its derivatives, various spectroscopic methods have been employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are routinely used to determine the molecular connectivity and stereochemistry of this compound and its synthetic intermediates. Characteristic chemical shifts and coupling patterns provide detailed information about the environment of hydrogen and carbon atoms within the molecule. uni.luacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight of this compound and its derivatives, thereby confirming their elemental composition. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to obtain molecular ion peaks. fishersci.co.uk

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule by detecting characteristic vibrational frequencies. This technique helps in identifying the presence of specific bonds, such as N-H, C=O, and aromatic C-H stretches, relevant to the carbazole scaffold.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing insights into the conjugation and aromaticity of the carbazole system. acs.org

Advanced Chromatographic Methods for Purification and Analysis

Advanced chromatographic methods are essential for the purification of synthetic products and natural extracts, as well as for the quantitative and qualitative analysis of this compound and its related compounds. These techniques offer high resolution and sensitivity, enabling the separation of complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and robust technique for the separation, identification, and quantification of organic compounds, including carbazole derivatives. It is critical for purifying synthetic intermediates and final products, as well as for analyzing the purity of samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS hyphenates the separation power of HPLC with the identification capabilities of mass spectrometry. This highly sophisticated analytical technique is invaluable for the separation, identification, and quantification of both known and unknown compounds, and for determining their structure and chemical properties, even at minute concentrations.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advanced iteration of HPLC that utilizes smaller particle sizes in the stationary phase, leading to significantly reduced separation times, increased sensitivity, and higher resolution. This technique is particularly beneficial for high-throughput analysis and when dealing with limited sample quantities.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC represents a refined and automated version of traditional thin-layer chromatography, offering improved sensitivity, precision, and quantitative analysis capabilities. It is often employed for rapid screening, fingerprint visualization, and quality assessment of complex mixtures.

These advanced chromatographic methods, often coupled with spectroscopic detectors, provide comprehensive analytical data crucial for the research and development of this compound and other carbazole alkaloids.

Q & A

Q. What are the established synthetic protocols for Hyellazole, and how do they ensure reproducibility?

this compound is synthesized via a two-step transition-metal-free process starting from commercially available materials. The first step involves a tandem annulation of 2-nitrochalcones with β-ketoesters to form carbazole intermediates (e.g., compound 21b), followed by decarboethoxylation using Cs₂CO₃ (68–75% yield). The second step employs iodomethane and K₂CO₃ in refluxing acetone to yield this compound (94% yield). This method emphasizes scalability, cost-effectiveness, and environmental safety compared to traditional metal-catalyzed routes .

Q. How is this compound structurally characterized to confirm its identity and purity?

Post-synthesis validation relies on spectroscopic techniques:

- NMR spectroscopy (¹H and ¹³C) confirms the carbazole backbone and substituent positions.

- IR spectroscopy identifies functional groups (e.g., C-N stretches).

- Elemental analysis cross-checks experimental vs. calculated C, H, N percentages to verify purity. Data are compared against literature values from prior syntheses (e.g., Knölker et al.) to ensure consistency .

Q. What are the primary biological activities associated with this compound, and how are they assessed?

this compound is reported as a bioactive natural product, though specific assays are not detailed in the provided evidence. Standard methodologies for carbazole derivatives include:

- In vitro cytotoxicity assays (e.g., MTT tests against cancer cell lines).

- Antimicrobial screening (zone-of-inhibition assays).

- Mechanistic studies (enzyme inhibition or DNA-binding assays). Researchers should adapt protocols from structurally similar compounds, ensuring dose-response validation .

Advanced Research Questions

Q. What mechanistic principles underlie the transition-metal-free annulation in this compound synthesis?

The reaction proceeds via intramolecular enolate addition to a nitro group, followed by in situ N–O bond cleavage under basic conditions. This avoids redox-active metals, relying instead on base-mediated deprotonation and cyclization. Computational studies (e.g., DFT calculations) could further elucidate transition states and regioselectivity, as seen in analogous carbazole syntheses .

Q. How do reaction parameters (e.g., base strength, solvent polarity) influence this compound yield and purity?

- Base selection : Cs₂CO₃’s mild basicity minimizes side reactions during decarboethoxylation.

- Solvent effects : Polar aprotic solvents (e.g., acetone) enhance iodomethane reactivity in the final step.

- Temperature : Reflux conditions optimize kinetics without degrading thermally sensitive intermediates. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical factors .

Q. How can researchers resolve contradictions in reported yields or purity across this compound syntheses?

Discrepancies often arise from:

- Reagent quality : Impurities in starting materials reduce yields.

- Workup protocols : Incomplete purification (e.g., column chromatography gradients).

- Analytical calibration : Standardize NMR referencing and elemental analysis. Reproducibility requires strict adherence to documented protocols and independent replication studies .

Q. What strategies enable the functionalization of this compound for structure-activity relationship (SAR) studies?

- Electrophilic substitution : Introduce halogens or methyl groups at aromatic positions.

- Cross-coupling : Suzuki-Miyaura reactions to append aryl/heteroaryl groups (requires halogenated precursors).

- Side-chain modification : Alkylation or acylation of the carbazole nitrogen. Biological testing of derivatives should follow established high-throughput screening workflows .

Q. How does this compound’s synthesis compare to traditional carbazole methodologies in terms of green chemistry metrics?

- Atom economy : The two-step route (67% overall yield) outperforms multi-step metal-catalyzed methods (e.g., Pd-mediated couplings).

- Waste reduction : Avoids toxic metal residues, aligning with the 12 Principles of Green Chemistry.

- Energy efficiency : Reflux conditions are less energy-intensive than high-pressure catalysis. Life-cycle assessment (LCA) tools can quantify environmental impact .

Methodological Guidance

Q. How to design a robust literature review for this compound-related research?

- Databases : Use SciFinder, Reaxys, and PubMed with keywords like “this compound synthesis” or “carbazole bioactivity.”

- Gap analysis : Identify understudied areas (e.g., in vivo efficacy, pharmacokinetics).

- Critical appraisal : Evaluate synthesis reproducibility and assay relevance using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

What frameworks are suitable for formulating this compound-focused research questions?

Apply the PICO framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.